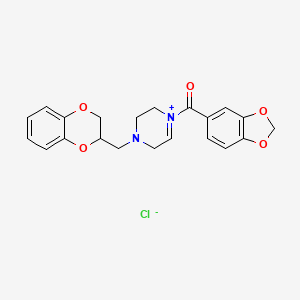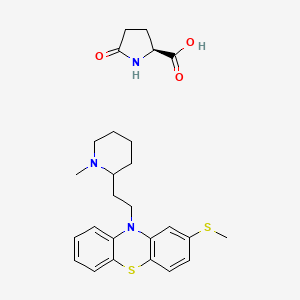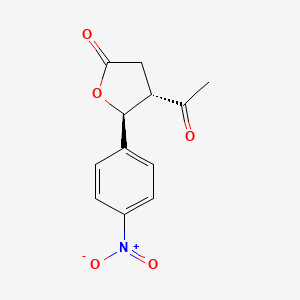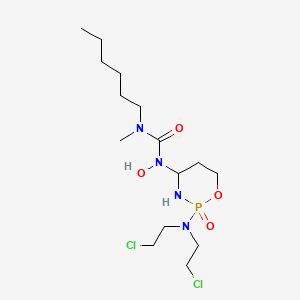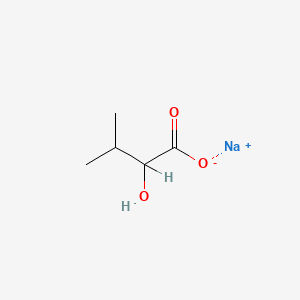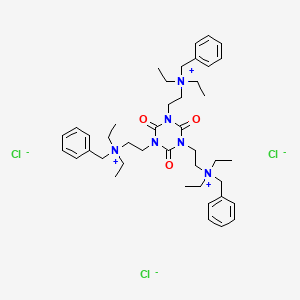
Carbonothioic dihydrazide, N''-(((4-chloro-2-methylphenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonothioic dihydrazide, N’‘-(((4-chloro-2-methylphenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a combination of aromatic rings, hydrazide groups, and thioxomethyl functionalities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbonothioic dihydrazide, N’‘-(((4-chloro-2-methylphenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- typically involves multiple steps. One common method includes the reaction of 4-chloro-2-methylphenyl isothiocyanate with hydrazine hydrate to form the intermediate compound. This intermediate is then reacted with 2-pyridinecarboxaldehyde under specific conditions to yield the final product. The reaction conditions often involve controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Carbonothioic dihydrazide, N’‘-(((4-chloro-2-methylphenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, Carbonothioic dihydrazide, N’‘-(((4-chloro-2-methylphenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers may investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it a candidate for drug development, particularly in the treatment of diseases where its unique chemical properties can be leveraged.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, coatings, or polymers. Its reactivity and stability make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of Carbonothioic dihydrazide, N’‘-(((4-chloro-2-methylphenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- involves its interaction with specific molecular targets. The compound’s thioxomethyl and hydrazide groups can form strong bonds with metal ions or biological macromolecules, influencing their activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiosemicarbazides: Compounds with similar thioxomethyl and hydrazide functionalities.
Hydrazones: Compounds with similar hydrazide groups but different substituents.
Thioamides: Compounds with similar thioxomethyl groups but different overall structures.
Uniqueness
Carbonothioic dihydrazide, N’‘-(((4-chloro-2-methylphenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is unique due to its combination of aromatic rings, thioxomethyl, and hydrazide groups
Propriétés
Numéro CAS |
127142-51-2 |
|---|---|
Formule moléculaire |
C16H17ClN6S2 |
Poids moléculaire |
392.9 g/mol |
Nom IUPAC |
1-(4-chloro-2-methylphenyl)-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea |
InChI |
InChI=1S/C16H17ClN6S2/c1-10-9-12(17)6-7-13(10)19-15(24)21-23-16(25)22-20-11(2)14-5-3-4-8-18-14/h3-9H,1-2H3,(H2,19,21,24)(H2,22,23,25)/b20-11+ |
Clé InChI |
KYMCDMPGPVKPPK-RGVLZGJSSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)Cl)NC(=S)NNC(=S)N/N=C(\C)/C2=CC=CC=N2 |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)NC(=S)NNC(=S)NN=C(C)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





